molecular formula C20H25N3O3 B1605365 Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- CAS No. 51656-57-6

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-

Cat. No. B1605365
CAS RN: 51656-57-6
M. Wt: 355.4 g/mol
InChI Key: HOWCUYQDKCPWDV-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51656-57-6

Product Name

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3

InChI Key

HOWCUYQDKCPWDV-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Other CAS RN

51656-57-6

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-nitro-2'-hydroxy-5'-methylazobenzene 12.9 g was added to a mixture of methanol 60 ml, water 30 ml and 97% sodium hydroxide 12.4 g, and the resultant mixture was stirred while raising temperature to 65° C. 9-fluorenone 1.2 g and then 90% acetoaldehyde 6.5 g were added to the mixture for 1 hour. The resultant mixture was then stirred at the boiling point (75° C.) for 6 hours, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-5-methylphenyl)benzotriazole-N-oxide (Process (b) having completed). In order to conduct Process (c), the reaction liquor was further stirred at the boiling point for 5 hours, thus the N-oxide having disappeared to complete Process (c).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12.4 g
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reactant
Reaction Step One
Quantity
60 mL
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reactant
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30 mL
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solvent
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1.2 g
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reactant
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6.5 g
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resultant mixture
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-nitro-2'-hydroxy-5'-methylazobenzene 12.9 g was added to a mixture of methanol 60 ml, water 30 ml and 97% sodium hydroxide 12.4 g, and the resultant mixure was stirred while raising temperature to 65° C. Thereafter, the mixture was cooled to 40° C., and 9-fluorenone 0.8 g and then 80% paraformaldehyde 2.1 g were added to the mixture for 1 hour. The resultant mixture was then heated to the boiling point (75° C.), and was stirred at the boiling point for 6 hours, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-5-methylphenyl)benzotriazole-N-oxide (Process (b) having completed).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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